3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrrolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidine rings. The piperazine ring can be synthesized through the reaction of diphenylmethyl chloride with piperazine under basic conditions. The pyrrolidine-2,5-dione ring can be prepared via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the diphenylmethyl-piperazine structure but lacks the pyrrolidine-2,5-dione ring.
Cetirizine Dihydrochloride: Contains a piperazine ring with different substituents and is used as an antihistamine.
Uniqueness
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its combination of the piperazine and pyrrolidine-2,5-dione rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c33-27-22-26(29(34)32(27)17-16-23-10-4-1-5-11-23)30-18-20-31(21-19-30)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26,28H,16-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRYFTRMCOVMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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